6-Amino-1,4-oxathiepane4,4-dioxide
Description
6-Amino-1,4-oxathiepane-4,4-dioxide is a seven-membered heterocyclic compound containing sulfur, oxygen, and nitrogen atoms. The amino group at position 6 likely enhances solubility and reactivity compared to non-amino-substituted analogs, making it a candidate for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H11NO3S |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
4,4-dioxo-1,4-oxathiepan-6-amine |
InChI |
InChI=1S/C5H11NO3S/c6-5-3-9-1-2-10(7,8)4-5/h5H,1-4,6H2 |
InChI Key |
LRMUUPUXGJKJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(CO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,4-oxathiepane4,4-dioxide typically involves multicomponent reactions. One common method includes the reaction between malononitrile, elemental sulfur, and three-membered heterocyclic compounds . This route is efficient and straightforward, providing good yields of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1,4-oxathiepane4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino group and other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acetic anhydride, benzoyl chloride, and various electrophiles are employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
6-Amino-1,4-oxathiepane4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1,4-oxathiepane4,4-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Detailed studies on its mechanism of action are limited, but it is known to interact with sulfur and oxygen-containing enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights :
- Oxycarboxin’s carboxanilide group enables systemic fungicidal activity, whereas amino-substituted analogs may target different biological pathways .
Physical and Chemical Properties
Key Insights :
- Amino substitution may mitigate solubility issues observed in quinoxaline derivatives, though purification challenges for oxathiepane analogs remain unexplored .
Key Insights :
- Quinoxaline derivatives exhibit broad antimicrobial activity, while oxathilin derivatives like oxycarboxin are niche fungicides .
- The amino group in 6-Amino-1,4-oxathiepane-4,4-dioxide could enable novel fluorescent or chromophoric applications, akin to nitroquinoxaline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
